molecular formula C12H15NO2 B6155970 3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal CAS No. 2185841-96-5

3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal

Cat. No.: B6155970
CAS No.: 2185841-96-5
M. Wt: 205.3
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Description

3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal is an organic compound that features a dimethylamino group, a methylphenoxy group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenol with 3-chloroprop-2-enal in the presence of a base to form 2-(3-methylphenoxy)prop-2-enal. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: 3-(dimethylamino)-2-(3-methylphenoxy)propanoic acid.

    Reduction: 3-(dimethylamino)-2-(3-methylphenoxy)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-2-(4-methylphenoxy)prop-2-enal
  • 3-(dimethylamino)-2-(3-chlorophenoxy)prop-2-enal
  • 3-(dimethylamino)-2-(3-methoxyphenoxy)prop-2-enal

Uniqueness

3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal is unique due to the presence of the 3-methylphenoxy group, which imparts distinct steric and electronic properties

Properties

CAS No.

2185841-96-5

Molecular Formula

C12H15NO2

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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